molecular formula C9H7F5O2 B11722440 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B11722440
M. Wt: 242.14 g/mol
InChI Key: CPQTUCBNFQJCNM-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with trifluoroacetaldehyde under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol finds applications in various scientific research areas:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol stands out due to its unique combination of fluorine atoms and methoxy group. Similar compounds include:

Properties

Molecular Formula

C9H7F5O2

Molecular Weight

242.14 g/mol

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H7F5O2/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8,15H,1H3

InChI Key

CPQTUCBNFQJCNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(C(F)(F)F)O)F

Origin of Product

United States

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